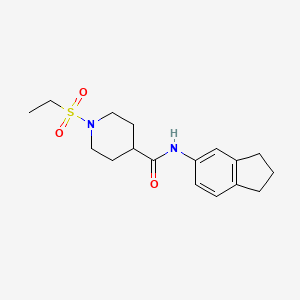![molecular formula C21H27N3O3 B5409969 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine, also known as PIM-1 inhibitor, is a small molecule compound that has been studied for its potential as a therapeutic agent in cancer treatment. It works by inhibiting the activity of the PIM-1 kinase, which is a protein that is often overexpressed in cancer cells.
作用机制
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor works by inhibiting the activity of the this compound kinase, which is a protein that is often overexpressed in cancer cells. This compound kinase plays a role in promoting cell proliferation and survival, and its overexpression has been linked to the development and progression of cancer. By inhibiting this compound kinase, this compound inhibitor can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of using 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor in lab experiments is its specificity for this compound kinase. This allows researchers to study the effects of inhibiting this compound kinase without affecting other cellular processes. However, one limitation of using this compound inhibitor is its potential toxicity to non-cancerous cells. This can make it difficult to determine the optimal dosage and treatment regimen for cancer patients.
未来方向
There are several future directions for 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor research. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound inhibitor treatment. In addition, researchers are exploring the potential of combining this compound inhibitor with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the role of this compound kinase in other diseases, such as cardiovascular disease and diabetes.
合成方法
The synthesis of 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor involves several steps, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of 2-bromoethyl isopropyl carbonate and 2-isopropyl-4-methyl-5-pyrimidinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(4-methyl-2-propan-2-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(2)20-22-12-19(15(3)23-20)21(25)24-8-9-27-18(13-24)11-16-6-5-7-17(10-16)26-4/h5-7,10,12,14,18H,8-9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFZUEFUQXYPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
![[4-(3-methoxybenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5409895.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5409899.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)
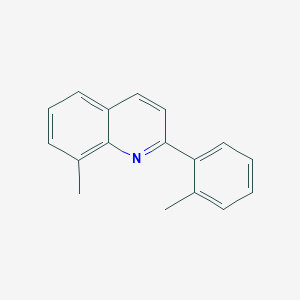
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(4-pyridinylmethyl)methanamine](/img/structure/B5409915.png)
![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)
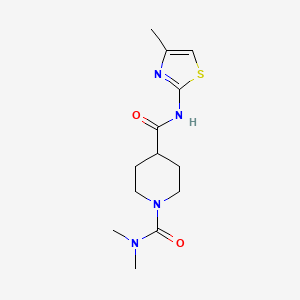
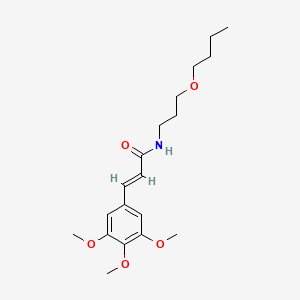
![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409950.png)
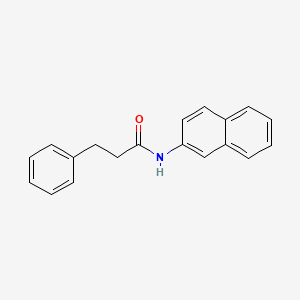
![6-{2-[2-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5409982.png)
